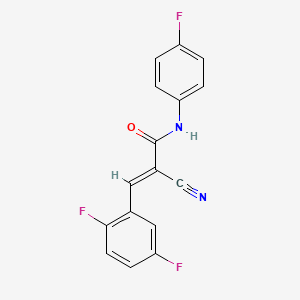

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

Beschreibung

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 2,5-difluorophenyl substituent at the β-position, and a 4-fluorophenylamide group. The (E)-stereochemistry of the double bond is critical for its molecular interactions, particularly in biological systems or crystallographic packing. For instance, analogous compounds are synthesized via base-catalyzed Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O/c17-12-1-4-14(5-2-12)21-16(22)11(9-20)7-10-8-13(18)3-6-15(10)19/h1-8H,(H,21,22)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQGXYNGVCXFP-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 300.3 g/mol. The structure includes a cyano group and two fluorinated phenyl rings, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Many fluorinated compounds exhibit enhanced binding affinity to enzymes due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding.

- Receptor Modulation : The presence of difluoro and fluoro groups can influence the lipophilicity and electronic properties of the compound, potentially affecting its interaction with receptor sites.

Anticancer Activity

A study focusing on structurally related compounds demonstrated significant anticancer properties. The mechanism involved the induction of apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide | A549 (Lung) | 12.5 | Apoptosis Induction |

| Related Compound A | MCF-7 (Breast) | 15.0 | PI3K/Akt Inhibition |

| Related Compound B | HeLa (Cervical) | 10.0 | Caspase Activation |

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction. -

Antimicrobial Assessment :

Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy in vitro against a panel of pathogens. The findings suggested that modifications to the phenyl rings could enhance activity against resistant strains.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity: Fluorine substitution on the phenyl rings enhances metabolic stability and membrane permeability. For example, compound 20 (4-sulfamoylphenyl amide) shares the 4-fluorophenyl β-substituent with the target molecule but differs in the amide group, suggesting tailored solubility or target binding . The 2,5-difluorophenyl group in the target compound and ’s derivative may confer distinct electronic effects compared to mono-fluorinated analogs, influencing π-π stacking or hydrogen bonding in protein-ligand interactions.

Amide Group Modifications: Replacing the 4-fluorophenyl amide with a morpholine-containing group (as in ) introduces conformational rigidity and hydrogen-bond acceptors, which are advantageous in kinase inhibition.

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation using piperidine or similar bases in ethanol . Reaction yields (e.g., 83% for compound 20) suggest efficient protocols applicable to the target molecule .

Crystallographic and Computational Analysis

- Software Tools : Programs like SHELX , Mercury , and ORTEP-III are critical for analyzing the stereochemistry and crystal packing of such compounds. For example, Mercury enables visualization of π-stacking interactions between fluorinated phenyl rings and adjacent molecules .

- Structure Validation : Tools described in ensure accuracy in bond lengths and angles, particularly for fluorinated systems where electron density maps may be challenging to interpret.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.